molecular formula C26H27FN6O2 B2641890 7-cinnamyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 886910-70-9

7-cinnamyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2641890
CAS RN: 886910-70-9
M. Wt: 474.54
InChI Key: QWOIHWOKOJHCHJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cinnamyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27FN6O2 and its molecular weight is 474.54. The purity is usually 95%.
BenchChem offers high-quality 7-cinnamyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-cinnamyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Design of Piperazine Derivatives

Research on piperazine derivatives often focuses on their synthesis and potential as therapeutic agents due to their versatile biological activities. For example, a study on the synthesis of purine connected piperazine derivatives identified novel inhibitors of Mycobacterium tuberculosis, highlighting the compound's relevance in developing treatments for tuberculosis. This work demonstrates the utility of purine-piperazine derivatives in designing new pharmaceuticals to combat infectious diseases (Srihari Konduri et al., 2020).

Anti-microbial and Anti-viral Activities

Derivatives of piperazine have been investigated for their antimicrobial and antiviral properties. For instance, diketopiperazine derivatives from marine-derived actinomycetes showed modest to potent anti-H1N1 influenza virus activity, suggesting their potential in treating viral infections (Pei-Pei Wang et al., 2013).

Cardiovascular Activity

The cardiovascular effects of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been explored, with certain derivatives showing strong prophylactic antiarrhythmic activity. This indicates the potential of purine-piperazine compounds in developing cardiovascular therapeutics (G. Chłoń-Rzepa et al., 2004).

Luminescent Properties for Biological Imaging

Research into the luminescent properties of naphthalimides with piperazine substituents reveals applications in biological imaging and molecular probes. These studies demonstrate the utility of piperazine derivatives in developing tools for biological research and diagnostics (Jiaan Gan et al., 2003).

properties

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN6O2/c1-30-23-22(24(34)29-26(30)35)33(13-5-8-19-6-3-2-4-7-19)25(28-23)32-16-14-31(15-17-32)18-20-9-11-21(27)12-10-20/h2-12H,13-18H2,1H3,(H,29,34,35)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOIHWOKOJHCHJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cinnamyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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